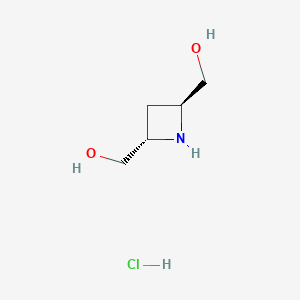
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. Its unique structure, featuring a four-membered azetidine ring, makes it a valuable building block in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride typically involves the diastereoselective synthesis of the azetidine ring. One common method includes the use of commercially available starting materials, which undergo a series of reactions to form the desired compound with high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry during the ring closure reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chiral separation and crystallization are employed to obtain the enantiomerically pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are typically mild to moderate, ensuring the stability of the azetidine ring .
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and ketones, which can be further utilized in the synthesis of complex molecules .
Applications De Recherche Scientifique
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of glycopeptides, antimetabolites, and ACE inhibitors.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound finds applications in the agrochemical industry and in the development of new materials.
Mécanisme D'action
The mechanism of action of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-4-Hydroxyproline: Another chiral compound with a similar azetidine ring structure, used in the synthesis of glycopeptides and ACE inhibitors.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
Uniqueness
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is unique due to its high diastereoselectivity and enantiomeric purity, making it a valuable compound in the synthesis of complex molecules. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its significance .
Propriétés
Formule moléculaire |
C5H12ClNO2 |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-2-4-1-5(3-8)6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Clé InChI |
DZLQHAIPYMAAIQ-FHAQVOQBSA-N |
SMILES isomérique |
C1[C@H](N[C@@H]1CO)CO.Cl |
SMILES canonique |
C1C(NC1CO)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
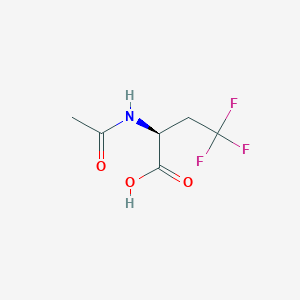
![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)

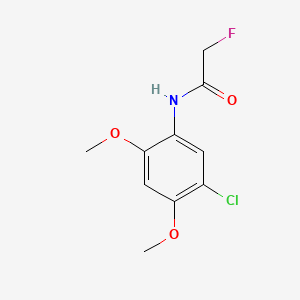
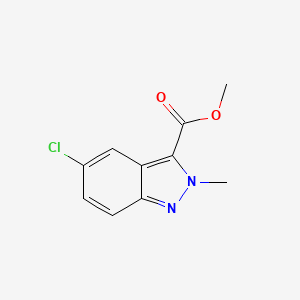
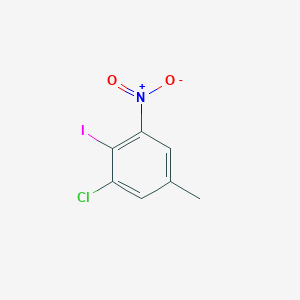
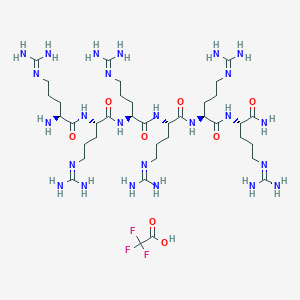
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
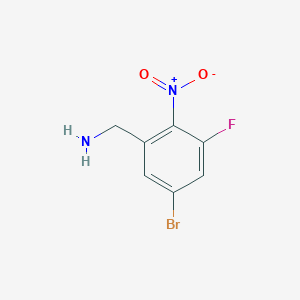
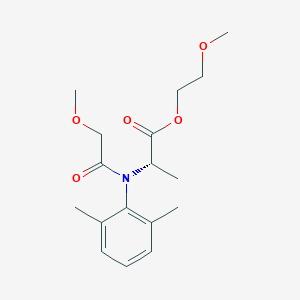
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)


